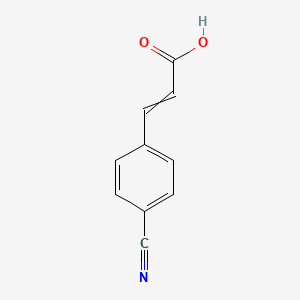

p-Cyanocinnamic acid

描述

Overview of Cinnamic Acid Derivatives in Academic Research

Cinnamic acid and its derivatives are a significant class of naturally occurring compounds found in various plants, fruits, and vegetables, such as cinnamon bark, honey, and citrus fruits. beilstein-journals.org Structurally, cinnamic acid consists of a benzene (B151609) ring, an acrylic acid functional group, and an alkene double bond, a composition that allows for various modifications to create a wide array of derivatives. nih.gov These derivatives, including well-known examples like ferulic acid, caffeic acid, and coumaric acid, are distinguished by the presence and position of substituent groups on the phenyl ring. nih.govnih.gov

In academic research, cinnamic acid derivatives have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. nih.govrsdjournal.org They are investigated for a broad spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, neuroprotective, anticancer, and antidiabetic activities. nih.govnih.gov The biological efficacy of these derivatives is closely linked to the nature and position of their chemical modifications. nih.gov Researchers continuously explore new synthetic routes to produce these compounds in substantial quantities, as they are often found in nature in small amounts. rsdjournal.org The versatility of the cinnamic acid structure makes it a key intermediate in the biosynthesis of other important compounds like stilbenes and styrenes and a foundational molecule for the development of new bioactive agents. nih.gov

Academic Significance of p-Cyanocinnamic Acid in Chemical Research

This compound, also known as 4-cyanocinnamic acid, holds particular significance in chemical research due to its unique molecular structure. It is a derivative of cinnamic acid where a cyano group (-CN) is substituted at the para position of the phenyl ring. This specific substitution imparts distinct electronic and steric properties that influence its reactivity and make it a valuable compound in various scientific applications. ontosight.ai

The presence of the cyano group, a strong electron-withdrawing group, significantly affects the electronic distribution within the molecule. This feature is crucial in its application in materials science, particularly in the field of non-linear optics, where molecules with specific electronic properties are sought. scielo.org.mxresearchgate.net Furthermore, the cyano group can participate in hydrogen bonding and electrostatic interactions, which is a key aspect of its mechanism of action when interacting with other molecules.

In the field of analytical chemistry, this compound and its derivatives have been prominently studied as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The ability of these compounds to absorb laser energy and facilitate the ionization of analyte molecules with minimal fragmentation is a critical area of investigation. luc.edu The academic interest also extends to its use as an intermediate in organic synthesis for creating more complex molecules, including those with potential pharmacological activities.

Historical and Foundational Studies of this compound

Early research into cinnamic acids laid the groundwork for understanding their chemical behavior. A foundational method for synthesizing various cinnamic acid derivatives, including m-cyanocinnamic acid, was established through the Doebner reaction, which involves the condensation of a substituted benzaldehyde (B42025) with malonic acid. orgsyn.org This reaction provided a straightforward route to produce these compounds with a high degree of purity. orgsyn.org

Foundational studies also explored the chemical reactivity of cyanocinnamic acids. For instance, research on the hydrolysis of cyanocinnamic acids provided insights into their chemical stability and reaction kinetics. acs.org The exploration of α-cyanocinnamic acid derivatives in the context of their surface adsorption properties on silver surfaces using surface-enhanced Raman scattering (SERS) revealed how the cyano and carboxyl groups interact with metal surfaces under different pH conditions. science.gov

A significant area of foundational research has been the application of cinnamic acid derivatives in biological studies. For example, α-cyano-4-hydroxycinnamic acid (CHCA) was identified early on as an effective matrix for MALDI mass spectrometry, particularly for peptide analysis. pnas.org This discovery spurred further investigation into other cyanocinnamic acid derivatives, including this compound, to improve upon the performance of existing matrices. pnas.org These early studies established the potential of cyanocinnamic acids as versatile tools in both chemical synthesis and analytical techniques, paving the way for their continued investigation and application in modern research.

Structure

3D Structure

属性

分子式 |

C10H7NO2 |

|---|---|

分子量 |

173.17 g/mol |

IUPAC 名称 |

3-(4-cyanophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-6H,(H,12,13) |

InChI 键 |

USVZQKYCNGNRBV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C=CC(=O)O)C#N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for p-Cyanocinnamic Acid

The synthesis of this compound, a prominent derivative of cinnamic acid, is achieved through several established organic chemistry reactions. These methods primarily focus on the formation of the characteristic α,β-unsaturated carboxylic acid structure.

The Knoevenagel condensation is a cornerstone reaction for the synthesis of this compound and its derivatives. youtube.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or cyanoacetic acid. mdpi.com For the synthesis of this compound, the typical reactants are p-cyanobenzaldehyde and malonic acid. rug.nl

A frequently employed protocol involves dissolving p-cyanobenzaldehyde and malonic acid in pyridine (B92270), which acts as both a solvent and a base. rug.nl The addition of a catalytic amount of piperidine (B6355638) initiates the condensation. rug.nl The reaction mixture is heated, typically around 100°C for several hours, to drive the reaction to completion. rug.nl Following the reaction, the product is isolated by pouring the mixture into dilute hydrochloric acid, which causes the this compound to precipitate. rug.nl The crude product is then purified by recrystallization from a suitable solvent like glacial acetic acid. rug.nl

Efforts to develop more environmentally benign procedures have led to pyridine-free reaction schemes. youtube.com These alternatives often replace pyridine with other bases, such as aliphatic tertiary amines like triethylamine, or use catalysts like ammonium (B1175870) acetate (B1210297) in solvents such as toluene. youtube.com Microwave-assisted synthesis in water, using catalysts like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate, has also been reported as a rapid and efficient method for generating cinnamic acids. mdpi.com

Table 1: Examples of Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| p-Cyanobenzaldehyde | Malonic acid | Piperidine | Pyridine | Heat at ~100°C for 4 hours | This compound rug.nl |

| Aromatic Aldehydes | Malonic acid | Triethylamine | Toluene | Reflux | Substituted Cinnamic acids youtube.com |

| Aromatic Aldehydes | Malonic acid | Ammonium acetate | Toluene | Reflux with water separation | Substituted Cinnamic acids |

| Aromatic Aldehydes | Malonic acid | K2CO3 / TBAB | Water | Microwave irradiation | Substituted Cinnamic acids mdpi.com |

Beyond the Knoevenagel condensation, other classical reactions in organic chemistry can be adapted for the synthesis of this compound and its derivatives.

The Perkin Reaction provides a pathway by condensing an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid. iitk.ac.inuns.ac.id To synthesize this compound via this route, p-cyanobenzaldehyde would be reacted with acetic anhydride using sodium acetate as the base catalyst. iitk.ac.inmatthey.com The reaction typically requires heating at elevated temperatures (e.g., 160-180°C) for several hours. youtube.com The mechanism involves the formation of an enolate from the acetic anhydride, which then undergoes an aldol-type condensation with the aldehyde. iitk.ac.inmatthey.com

The Heck Reaction is a modern, palladium-catalyzed cross-coupling reaction that can be used to form cinnamic acid derivatives. mdpi.comorganic-chemistry.org This method involves the reaction of an aryl halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net For the synthesis of a this compound precursor, an aryl halide such as 4-bromobenzonitrile (B114466) could be coupled with an acrylate (B77674) ester (e.g., ethyl acrylate). rug.nl The resulting this compound ester can then be hydrolyzed to the desired carboxylic acid. The reaction is versatile, and various palladium sources, including palladium on carbon (Pd/C) and palladium(II) acetate, can be used. rug.nlorganic-chemistry.org

Knoevenagel Condensation Strategies

Chemical Reactions and Mechanistic Investigations

The chemical reactivity of this compound is dictated by its functional groups: the carboxylic acid, the alkene, the phenyl ring, and the nitrile group.

The alkene double bond in the cinnamic acid structure is susceptible to oxidation. The oxidation of various cinnamic acids by quinolinium fluorochromate (QFC) in an acidic medium has been studied. sigmaaldrich.com The reaction leads to the cleavage of the double bond, forming the corresponding aldehyde (in this case, p-cyanobenzaldehyde) and glyoxalic acid as products. sigmaaldrich.com The kinetics of this reaction are typically first order with respect to both the oxidant and the cinnamic acid. sigmaaldrich.com Additionally, studies have shown that certain oxidizing dyes, such as 2,3,5-triphenyltetrazolium chloride and methylene blue, can react with 2-cyanocinnamic acid under specific conditions, highlighting the compound's participation in oxidation-reduction processes. google.com

The carboxylic acid group of this compound readily undergoes esterification. The Fischer esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. thermofisher.com The reaction is an equilibrium process and is typically performed by refluxing the mixture to drive the formation of the ester. thermofisher.com A variety of alcohols, including ethanol (B145695), propanol, and butanol, can be used to produce the corresponding p-cyanocinnamate esters. thermofisher.com The general reaction is as follows:

This compound + Alcohol ⇌ (H⁺ catalyst) ⇌ p-Cyanocinnamate Ester + Water thermofisher.com

Table 2: Representative Esterification of Cinnamic Acids

| Carboxylic Acid | Alcohol | Catalyst | Resulting Ester |

|---|---|---|---|

| trans-Cinnamic Acid | Ethanol | H2SO4 | Ethyl cinnamate (B1238496) thermofisher.com |

| trans-Cinnamic Acid | Propanol | H2SO4 | Propyl cinnamate thermofisher.com |

| trans-Cinnamic Acid | Butanol | H2SO4 | Butyl cinnamate thermofisher.com |

| trans-Cinnamic Acid | Hexanol | H2SO4 | Hexyl cinnamate thermofisher.com |

The carboxylic acid moiety of this compound can be converted to an amide through reaction with an amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC).

In a typical procedure, the this compound is reacted with the desired amine in the presence of the coupling agent and often a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). The reaction forms a stable amide bond and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC), which is often insoluble and can be removed by filtration. This method has been used to synthesize various amides, including chiral amides by reacting (E)-2-cyanocinnamic acid with chiral amines.

Table 3: Representative Amidation of Cinnamic Acid Derivatives

| Carboxylic Acid | Amine | Coupling Agent / Catalyst | Resulting Amide |

|---|---|---|---|

| (E)-2-Cyanocinnamic acid | (S)-1-(1-Naphthyl)ethylamine | 2-Chloro-1-methylpyridinium iodide / Triethylamine | Chiral (E)-2-cyanocinnamide derivative |

| Hydroxycinnamic acids | Tyramine | N,N′-Dicyclohexylcarbodiimide (DCC) | Phenol Amides |

| Hydroxycinnamic acids | Putrescine | N,N′-Dicyclohexylcarbodiimide (DCC) | Phenol Amides |

| (E)-2-Cyanocinnamic acid | Chiral alcohols (for esterification) | N,N′-Dicyclohexylcarbodiimide (DCC) / DMAP | Chiral (E)-2-cyanocinnamate esters |

Stereoisomerism and Interconversion Studies

The geometry of the carbon-carbon double bond in this compound and its derivatives, such as esters, gives rise to E (entgegen) and Z (zusammen) stereoisomers. These isomers can exhibit different physical and chemical properties. The synthesis of these compounds, often through reactions like the Knoevenagel condensation, can lead to the formation of either a single isomer or a mixture of both, depending on the reaction conditions. scielo.brscielo.br

For instance, the Knoevenagel condensation between arylacetylenebenzaldehydes and cyanoacetic acid has been shown to produce arylcinnamic acids as pure E-isomers. scielo.brscielo.br In contrast, when acrylonitrile (B1666552) is used, a mixture of E and Z-isomers of the corresponding arylacrylonitrile is often obtained, necessitating separation by techniques like column chromatography. scielo.brscielo.br The successful separation of E/Z isomers of other complex molecules, such as aromatic-substituted tetraphenylethylenes, highlights the feasibility of isolating pure stereoisomers for further study. rsc.org

The interconversion between E and Z isomers, known as E/Z isomerization, is a key area of investigation. This process can be influenced by factors such as heat, light (photoisomerization), or catalysis. beilstein-journals.org While specific studies on the detailed mechanisms of E/Z interconversion for this compound are not extensively detailed in the provided results, the general principles of isomerization in similar systems are well-established. For example, nickel-catalyzed E-to-Z isomerization has been reported for cinnamic acid derivatives. beilstein-journals.org The ability of Schiff bases to undergo E/Z isomerization around the C=N double bond is another relevant example of this phenomenon. The different geometries and electronic characteristics of E and Z isomers can significantly impact their chemical and physical properties.

Michael Addition Reactions of Cyanocinnamates

The electron-withdrawing nature of the cyano and carboxyl groups in cyanocinnamate esters makes the β-carbon of the α,β-unsaturated system electrophilic and thus susceptible to nucleophilic attack. This reactivity is central to the Michael addition, a conjugate addition reaction widely used for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of cyanocinnamates, these reactions are a powerful tool for synthesizing more complex molecules. researchgate.net

The general mechanism of a Michael addition involves the addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com For cyanocinnamates, the ester acts as the Michael acceptor. A variety of nucleophiles can be employed, including carbanions (from compounds with active methylene groups like malonates and nitroalkanes), amines, and thiols. wikipedia.orgorganic-chemistry.org

Kinetic and mechanistic studies on the addition of benzylamines to ethyl-α-cyanocinnamates have been conducted. These studies indicate that the reaction is first order with respect to both the benzylamine (B48309) and the cyanocinnamate. The reaction is believed to proceed through a single-step mechanism involving a cyclic transition state where the N-Cα and H-Cβ bonds are formed concurrently. This is supported by kinetic isotope effects and activation parameters.

A range of synthetic applications leveraging the Michael addition to cyanocinnamates has been explored. For example, an efficient one-pot synthesis of 2-oxazolines has been developed from ethyl α-cyanocinnamate derivatives, acetamide, and N-bromosuccinimide. This process is proposed to proceed through a consecutive nucleophilic addition-cyclization pathway. Similarly, the aminobromination of ethyl α-cyanocinnamate derivatives has been shown to have a nucleophilic addition character. researchgate.net

The versatility of cyanocinnamates as Michael acceptors is further highlighted by their use in domino reactions. For instance, they have been employed in organocatalyzed domino Michael-Michael reactions, demonstrating their utility in constructing complex molecular architectures. core.ac.uk

Photochemistry and Solid State Reactivity

Photochemical Reactions of p-Cyanocinnamic Acid

This compound is a derivative of cinnamic acid that displays notable photochemical reactivity, especially in the solid state. Its behavior under ultraviolet (UV) irradiation is a key area of research, providing a model system for understanding fundamental principles of solid-state chemistry.

[2+2] Cycloaddition Reactions

Under UV light, this compound undergoes a [2+2] cycloaddition reaction. researchgate.net This type of reaction involves the joining of two alkene groups to form a four-membered cyclobutane (B1203170) ring. researchgate.net In the solid state, the regular and constrained arrangement of molecules within the crystal lattice can lead to highly selective and efficient reactions compared to those in solution. nih.gov

The photodimerization of this compound at room temperature results in the formation of a truxinic acid derivative, which is a specific stereoisomer of the resulting cyclobutane. This selectivity is a direct consequence of the molecular packing in the crystal. scribd.com Molecular dynamics simulations suggest that this dimerization can proceed through a two-step diradical pathway. researchgate.net

Topochemical Control of Photoreactivity

The outcome of solid-state reactions is often governed by the principle of topochemical control, which posits that reactions in crystals proceed with minimal atomic and molecular movement. scribd.com For a [2+2] cycloaddition to occur, the reacting double bonds of adjacent molecules must be parallel and separated by a distance of generally less than 4.2 Å.

In the case of this compound, the molecules are arranged in sheets that stack along a short crystal axis, bringing the double bonds of successive molecules into proximity. This alignment facilitates the [2+2] cycloaddition. However, subtle differences in molecular packing can have a profound impact on reactivity. For instance, its isomer, 3-cyanocinnamic acid, which has a similar crystal structure, is unreactive at room temperature. rsc.org This highlights the critical importance of precise molecular arrangement and the limitations of relying solely on geometric criteria to predict reactivity.

Temperature-Dependent Photoreactivity

A fascinating aspect of this compound's solid-state chemistry is its temperature-dependent photoreactivity. rsc.orgresearchgate.net While this compound is reactive at room temperature, the structurally similar but unreactive 3-cyanocinnamic acid becomes photoreactive when heated to approximately 130°C. rsc.orgresearchgate.net This phenomenon is attributed to an increase in molecular motion within the crystal lattice at elevated temperatures, which allows the molecules to achieve a more favorable geometry for reaction. rsc.orgresearchgate.net

Molecular dynamics simulations have corroborated these experimental findings, demonstrating the crucial role of thermal motion in facilitating the photodimerization of cyanocinnamic acids. researchgate.net These studies show that increased temperature can induce the necessary molecular reorientations for the reaction to proceed, even in crystal structures that are seemingly unfavorable at lower temperatures.

Table 1: Photoreactivity of Cyanocinnamic Acid Isomers

| Compound | Reactivity at Room Temperature | Reactivity at 130°C | Rationale for Reactivity Difference |

|---|---|---|---|

| This compound | Reactive | Reactive | Favorable molecular packing and motion for [2+2] cycloaddition. |

| 3-Cyanocinnamic acid | Unreactive | Reactive | Increased molecular motion at higher temperatures enables reactive conformation. rsc.orgresearchgate.net |

Crystal Engineering and Solid-State Structure-Reactivity Correlations

The study of this compound exemplifies the principles of crystal engineering, which aims to design and control the structure of molecular solids to achieve desired properties. amercrystalassn.org The distinct photochemical behaviors of this compound and its meta-isomer, despite their isostructural nature, underscore the subtle yet powerful influence of intermolecular interactions on solid-state reactivity. amercrystalassn.org

In both isomers, molecules form sheets with defined hydrogen bonds (O-H···O, C-H···O, and C-H···N). These sheets are then stacked. The key difference lies in the degree of molecular motion permitted within these crystal lattices. rsc.orgresearchgate.net For this compound, sufficient molecular motion exists at room temperature to allow the π-orbitals of adjacent double bonds to overlap effectively, leading to dimerization. researchgate.net In contrast, the crystal lattice of 3-cyanocinnamic acid is more rigid at room temperature, preventing the necessary alignment for reaction. researchgate.netrsc.org

The ability to form a 1:1 molecular complex between 3-cyanocinnamic acid and this compound has also been explored. scribd.com Interestingly, this cocrystal was found to be photostable, demonstrating that altering the crystal packing through cocrystallization can inhibit a reaction that occurs in the pure component. scribd.com This highlights the potential of crystal engineering to not only enable but also to suppress solid-state reactivity.

Table 2: Crystal and Reactivity Data for Cyanocinnamic Acids

| Feature | This compound | 3-Cyanocinnamic acid |

|---|---|---|

| Crystal System | Isostructural with 3-cyanocinnamic acid. | Isostructural with this compound. |

| Key Intermolecular Interactions | O-H···O, C-H···O, C-H···N hydrogen bonds. | O-H···O, C-H···O, C-H···N hydrogen bonds. |

| Stacking Distance | ~3.5 Å along the short axis. | ~3.5 Å along the short axis. |

| Solid-State Photoreactivity | Dimerizes at room temperature. | Unreactive at room temperature, reactive at 130°C. rsc.org |

| Controlling Factor | Sufficient molecular motion for π-orbital overlap. researchgate.net | Insufficient molecular motion at room temperature. researchgate.netrsc.org |

Advanced Spectroscopic Analysis and Computational Chemistry

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Raman and infrared techniques, provides a detailed fingerprint of the molecular structure of p-Cyanocinnamic acid by probing the vibrational modes of its constituent chemical bonds. wikipedia.org

Raman Spectroscopic Characterization

Raman spectroscopy is a powerful technique for identifying molecules and studying their chemical bonds. wikipedia.org Studies on this compound (CCA) have successfully utilized this method to characterize its vibrational modes, with assignments often supported by Density Functional Theory (DFT) calculations. nih.govnih.gov For solid CCA, observed Raman peaks for C-H stretch modes appear at 3063, 3092, 3145, and 3186 cm⁻¹, which show good agreement with calculated values. nih.gov

Interactive Data Table: Observed Raman Peaks for Solid this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H Stretch | 3063 |

| C-H Stretch | 3092 |

| C-H Stretch | 3145 |

| C-H Stretch | 3186 |

| C≡N Stretch | 2227 |

| C≡N Stretch (pure solid) | 2230 |

Data sourced from references nih.govresearchgate.net.

The cyano (–C≡N) group of this compound presents a distinct and sensitive vibrational mode in the 2100-2300 cm⁻¹ region of the Raman spectrum. researchgate.netresearchgate.netresearchgate.net In its solid form, this nitrile stretch is observed at 2227 cm⁻¹ or 2230 cm⁻¹. nih.govresearchgate.net The position of this band is highly sensitive to the local environment, including solvent polarity and hydrogen bonding interactions. researchgate.netresearchgate.net This sensitivity makes the cyano group an effective probe for studying molecular interactions. researchgate.net

The vibrational spectrum of this compound is notably influenced by solvent and pH. researchgate.net When dissolved in aqueous solutions of varying pH, the –C≡N peak shows a shift from 2233 cm⁻¹ in acidic solution to 2225 cm⁻¹ in basic solution. researchgate.net This red-shift is attributed to the deprotonation of the carboxylic acid group (–COOH) to its carboxylate form (–COO⁻), which alters the intramolecular interactions affecting the cyano group. researchgate.net

Furthermore, the deprotonation of the carboxylic acid is evident in the 1400-1750 cm⁻¹ region. researchgate.net In the solid, acidic form, a characteristic –COOH band is expected around 1700 cm⁻¹, but this is absent in aqueous solutions of varying pH. researchgate.net Instead, a peak around 1630 cm⁻¹, corresponding to the –COO⁻ stretch mode, increases in relative intensity as the pH increases, confirming the change in the ionization state of the molecule. researchgate.net These pH-induced spectral changes highlight how the molecular structure is altered in different chemical environments. researchgate.netdiva-portal.org

Interactive Data Table: pH Effects on Key Raman Peaks of this compound

| Functional Group | Condition | Wavenumber (cm⁻¹) |

| –C≡N | Acidic Solution | 2233 |

| –C≡N | Basic Solution | 2225 |

| –COO⁻ Stretch | Basic Solution | ~1630 |

Data sourced from reference researchgate.net.

Cyano Group Vibrational Modes

Infrared Spectroscopic Analysis

Interactive Data Table: Typical Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O–H Stretch | 2500–3300 | Broad, Strong |

| Carbonyl | C=O Stretch | 1690–1760 | Strong |

| Alkene | C=C Stretch | 1620–1680 | Variable |

| Cyano | C≡N Stretch | 2200–2260 | Medium-Weak, Sharp |

| Aromatic Ring | C-C Stretch | 1400-1600 | Variable |

Data sourced from references libretexts.orgmasterorganicchemistry.comdocbrown.info.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edulibretexts.org The absorption of UV or visible light excites electrons to higher energy states, providing information about the conjugated π-electron systems in the molecule. msu.edu

Solution-Phase Electronic Absorption

In solution, the electronic absorption spectrum of this compound is influenced by the solvent environment. academie-sciences.frnih.gov For the parent compound, cinnamic acid, which lacks the cyano substituent, the absorption maximum (λmax) in methanol (B129727) is observed at 268 nm. researchgate.net The presence of chromophores, such as the phenyl ring, the acrylic acid moiety, and the cyano group, all contribute to the UV absorption profile. The extended conjugation in the this compound system results in π → π* electronic transitions that are responsible for its characteristic absorption bands. libretexts.org A chloro-substituted analog, 4-chloro-α-cyanocinnamic acid, shows absorption maxima at 203, 225, and 301 nm, indicating the types of electronic transitions that can be expected for this class of compounds. caymanchem.com The nature of the solvent can affect the position of these absorption peaks due to intermolecular interactions with the solute. academie-sciences.fr

Solid-State Electronic Absorption

The electronic absorption properties of cinnamic acid derivatives in the solid state are of significant interest for applications in materials science. In the solid phase, intermolecular interactions can lead to changes in the electronic spectra compared to the solution phase. For instance, studies on the closely related α-cyano-4-hydroxycinnamic acid (CHCA) show that solid-state diffuse reflectance UV-visible spectra exhibit wider absorption bands compared to solution spectra. conicet.gov.ar At high concentrations and in the solid state, CHCA absorbs efficiently at longer wavelengths, including the 355 nm wavelength often used in laser-based applications. conicet.gov.ar This phenomenon, a shift to longer wavelengths (bathochromic or red shift), is attributed to aggregation and intermolecular interactions in the crystalline form. conicet.gov.ar

Similarly, the Raman spectrum of solid this compound (CCA) shows a slight red-shift in the nitrile (–C≡N) vibrational mode (2230 cm⁻¹) compared to when it is dissolved in a solution (2233 cm⁻¹ in acidic water). researchgate.net While this is a vibrational shift, it reflects the change in the electronic environment upon moving from a solvated state to a solid-state lattice. The electronic excitation of the chromophore in the solid state is fundamental to processes like UV-Matrix-Assisted Laser Desorption/Ionization (UV-MALDI), where the solid matrix's ability to absorb laser energy is critical. scispace.com

Substituent and Conjugation Effects on Electronic Spectra

The electronic absorption spectrum of this compound is significantly influenced by chemical modifications, including the introduction of various substituent groups and the extension of its π-conjugated system. These modifications alter the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in shifts in the maximum absorption wavelength (λmax).

Substituent Effects: The nature of substituents on the phenyl ring or other parts of the molecule can cause either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. tanta.edu.eg

Electron-donating groups (EDGs): Groups like hydroxyl (–OH) or methoxy (B1213986) (–OCH₃) act as auxochromes, which, when attached to a π chromophore, generally shift the absorption maximum to a longer wavelength. tanta.edu.eg For example, p-coumaric acid, which has an electron-donating –OH group instead of an electron-withdrawing –CN group, displays a maximum absorption at a value significantly different from cinnamic acid, revealing the role of functional groups in lowering the HOMO-LUMO energy gap. researchgate.net

Electron-withdrawing groups (EWGs): In studies of triphenylamine-based α-cyanocinnamic acid derivatives, the introduction of an electron-withdrawing fluorine (F) atom was found to generally decrease the HOMO-LUMO energy gap, which can lead to a red shift in the absorption spectrum. scielo.org.mx

Solvent Effects: The polarity of the solvent can also induce spectral shifts. A red shift is often observed for π → π* transitions when moving to a more polar solvent, as the more polar excited state is stabilized. tanta.edu.eg Studies on triarylamine-α-cyanocinnamic acid derivatives confirmed that their absorption maxima were redshifted in ethanol (B145695) solution compared to the gas phase. researchgate.netnih.gov

Conjugation Effects: The extent of π-conjugation is a dominant factor determining the λmax. Extending the conjugated system decreases the HOMO-LUMO energy gap, requiring less energy for electronic transitions and thus shifting the absorption to longer wavelengths. pressbooks.pub

Extended π-systems: In derivatives where triphenylamine (B166846) (donor) and cyanocinnamic acid (acceptor) are bridged by a π-conjugated system, extending the donor sites or the bridge leads to a strong red shift of the absorption features. researchgate.netresearchgate.net

Heterocyclic Rings: The introduction of a heterocyclic ring like thiophene (B33073) between a triarylamine moiety and a cyanocinnamic acid group was found to enhance second- and third-order polarisabilities, which are related to electronic properties. researchgate.netnih.gov

The following table summarizes the effects of different modifications on the electronic spectra of this compound and its derivatives.

| Modification | System | Effect on λmax | Reference |

| Substituent | Triphenylamine-α-cyanocinnamic acid with Fluorine substituent | Generally decreases HOMO-LUMO gap, influencing λmax | scielo.org.mx |

| Substituent | Triarylamine-α-cyanocinnamic acid derivatives | Redshift in ethanol solution compared to gas phase | nih.gov |

| Conjugation | Increasing length of polyene chain (e.g., butadiene to hexatriene) | Redshift (longer wavelength) | pressbooks.pub |

| Conjugation | Introduction of C=C or C≡C bonds in triarylamine-α-cyanocinnamic acid derivatives | Minor effect on second-order nonlinear optical properties, but C=C bond improved third-order properties | researchgate.netnih.gov |

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the properties of this compound and its derivatives. researchgate.netnih.gov Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are widely used to model molecular geometries, electronic structures, and spectroscopic properties. researchgate.netdntb.gov.ua These computational approaches provide deep insights that complement experimental findings, allowing for the prediction of molecular behavior and the rational design of new materials. scielo.org.mxnih.gov For example, calculations can determine optimized molecular structures, vibrational frequencies for assigning experimental spectra, HOMO-LUMO energy gaps, and simulated electronic absorption spectra. nih.govijcce.ac.ir

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used extensively to investigate the structural and electronic properties of this compound and its analogues. researchgate.netnih.gov By approximating the exchange-correlation energy, DFT calculations can accurately predict molecular geometries, vibrational modes, and electronic characteristics. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov These studies are crucial for understanding the fundamental relationships between molecular structure and function. conicet.gov.ar

DFT is employed to calculate the fundamental electronic properties of this compound derivatives, with a focus on the frontier molecular orbitals—the HOMO and LUMO. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and optical properties. scielo.org.mx A smaller energy gap typically corresponds to a molecule that is more easily excited, often resulting in absorption at longer wavelengths. researchgate.net

In a theoretical study on triphenylamine-based α-cyanocinnamic acid derivatives (D0-D4), DFT calculations were used to determine the HOMO, LUMO, and energy gaps. The parent compound (D0) had a calculated energy gap of 2.22 eV. The introduction of fluorine substituents at different positions on the cyanocinnamic acid segment modulated these values, demonstrating that targeted chemical modifications can tune the electronic structure. scielo.org.mx

Calculated Electronic Properties of Triphenylamine-α-Cyanocinnamic Acid Derivatives Calculations performed with the CAM-B3LYP functional.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| D0 | -5.11 | -2.89 | 2.22 |

| D1 | -5.18 | -3.00 | 2.18 |

| D2 | -5.20 | -2.79 | 2.41 |

| D3 | -5.25 | -2.86 | 2.39 |

| D4 | -5.33 | -3.22 | 2.11 |

| Data sourced from Janjua, M. R. S. A. (2018). scielo.org.mx |

A significant application of DFT is the assignment of complex experimental vibrational spectra, such as Raman and Infrared (IR) spectra. By calculating the theoretical vibrational frequencies of an optimized molecular structure, researchers can make plausible assignments for the experimentally observed peaks. researchgate.net

In a comparative vibrational analysis of cyanocinnamic acid (CCA) and its derivatives, DFT calculations using the B3LYP/6-31G basis set were performed to aid in the assignment of Raman spectral modes. nih.gov The calculated wavenumbers showed good agreement with the experimental results, allowing for the confident assignment of characteristic vibrations of the cyano, carboxyl, and phenyl ring groups. This was noted as the first reported Raman study where assignments for CCA were supported by DFT. nih.gov

Selected Experimental and DFT-Calculated Raman Modes for this compound (CCA)

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Assignment |

| 2230 | 2280 | ν(C≡N) |

| 1636 | 1650 | ν(C=C) |

| 1599 | 1620 | Phenyl ring stretch |

| 1292 | 1312 | δ(C-H) |

| 1180 | 1190 | Phenyl ring stretch |

| 1000 | 1009 | Phenyl ring breathing |

| Data sourced from Espiritu, R. A., et al. (2015). nih.gov |

Electronic Structure Calculations

Time-Dependent Density Functional Theory (TDDFT) Applications

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is specifically designed to study electronic excited states and time-dependent phenomena. wikipedia.org It has become the predominant method for modeling the excited states of medium to large molecules, providing a powerful tool for predicting and interpreting UV-visible absorption spectra.

For this compound and its derivatives, TDDFT is used to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. scielo.org.mxubd.edu.bn These theoretical spectra can then be compared with experimental data. For instance, TDDFT calculations on triphenylamine-based α-cyanocinnamic acid derivatives were used to simulate their absorption spectra in acetone, helping to understand how structural modifications influence their optical properties for applications like nonlinear optics. scielo.org.mxresearchgate.net Similarly, TDDFT was applied to investigate the absorption spectra of a novel dye sensitizer (B1316253) created by combining cyanidin (B77932) with α-cyanocinnamic acid, demonstrating that the new design broadened the absorption spectrum into the visible region. ubd.edu.bn These applications highlight the predictive power of TDDFT in the field of materials design. researchgate.netdntb.gov.ua

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the atomic-level behavior of this compound, providing insights that complement experimental findings. wustl.edu

For this compound, which is unreactive at room temperature, MD simulations help to explain this phenomenon by analyzing the constraints on molecular motion within the crystal lattice. researchgate.net The simulations can quantify the degree of molecular motion along different crystallographic axes. For instance, at 300 K, the motion of this compound molecules may be nearly equal along certain directions, which does not facilitate the necessary alignment for dimerization. In contrast, simulations of its reactive isomer, 3-cyanocinnamic acid, show significant anisotropic motion that favors the reaction. These computational studies underscore that subtle differences in crystal packing and the resulting molecular mobility are responsible for the stark differences in photoreactivity. researchgate.net

MD simulations have been pivotal in exploring the mechanistic pathways of solid-state reactions of cinnamic acid derivatives, including the [2+2] photocycloaddition. acs.orgnih.goviupac.org For this compound, which can undergo photodimerization under certain conditions (e.g., elevated temperatures), MD simulations suggest a two-step diradical pathway is possible for the dimerization process. researchgate.net

A stepwise MD approach, where two molecules at the center of a simulated minicrystal are artificially dimerized, has been used to study the subsequent effects on the crystal lattice. researchgate.net These calculations reveal the crucial role of thermal motion in facilitating such solid-state photochemical reactions. researchgate.net The simulations can track the variation of different energy components (e.g., potential, kinetic, non-bond) as the distance between the incipient reactive double bonds changes, providing a detailed energy landscape of the reaction pathway. This allows researchers to understand how energy is distributed and dissipated within the crystal during the reaction, further clarifying the reaction mechanism. researchgate.net

Investigation of Molecular Motion and Crystal Packing

Molecular Docking and Homology Modeling Studies

While direct molecular docking and homology modeling studies focusing specifically on this compound are not extensively reported in the provided context, these techniques are widely applied to its derivatives to understand their biological activities. nih.govresearchgate.netoncotarget.com For instance, derivatives of α-cyanocinnamic acid have been developed as inhibitors of monocarboxylate transporters (MCTs), which are important in cancer metabolism. nih.govresearchgate.netoncotarget.com

In these studies, homology modeling is first used to generate three-dimensional structures of target proteins like MCT1 and MCT4, often using a known structure of a related transporter as a template. nih.gov Subsequently, molecular docking is employed to predict the binding interactions between the cyanocinnamic acid derivatives and the active site of the modeled protein. nih.gov These computational predictions indicate that the phenyl rings of the inhibitors are involved in hydrophobic interactions, while polar functional groups form hydrogen bonds with amino acid residues within the transporter's binding pocket. nih.gov Such studies are crucial for the rational design and optimization of more potent and selective inhibitors. nih.govigi-global.com

Predictive Modeling of Optoelectronic Properties

Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are extensively used to predict the optoelectronic properties of this compound and its derivatives. scielo.org.mxfrontiersin.orgmdpi.com These studies are vital for designing novel materials for applications in fields like nonlinear optics and organic solar cells. scielo.org.mxresearchgate.net

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences a molecule's electronic and optical properties. scielo.org.mx For this compound derivatives, computational studies have shown that structural modifications can tune this energy gap. scielo.org.mx For example, in triphenylamine-based α-cyanocinnamic acid derivatives, the introduction of fluorine atoms can lower the HOMO-LUMO energy gap, which is desirable for enhancing nonlinear optical properties. scielo.org.mx

The HOMO and LUMO energy levels also dictate the electron transfer properties of these molecules. nih.gov In donor-acceptor systems incorporating a this compound moiety, the α-cyanocinnamic acid typically acts as the electron acceptor. scielo.org.mx The efficiency of intramolecular charge transfer from the donor to the acceptor part is a key factor for many optoelectronic applications. scielo.org.mx N-to-P substitution in related nonfullerene acceptors has been shown to enhance electronic delocalization and reduce the energy gap, thereby improving light absorption. researchgate.net

Theoretical calculations have been instrumental in predicting and understanding the nonlinear optical (NLO) properties of this compound derivatives. scielo.org.mxresearchgate.netresearchgate.net These studies compute parameters such as the static second-order polarizability (βtot), which is a measure of the NLO response. scielo.org.mx

For triphenylamine-based α-cyanocinnamic acid derivatives, TD-DFT calculations have revealed that these molecules can exhibit significant NLO responses. scielo.org.mx The charge transfer from the triphenylamine donor to the α-cyanocinnamic acid acceptor plays a crucial role in this response. scielo.org.mxresearchgate.net It has been shown that incorporating electron-withdrawing groups, like fluorine, on the phenyl ring of the α-cyanocinnamic acid segment can substantially increase the βtot value. scielo.org.mx These predictive models provide a powerful tool for designing novel NLO materials with tailored properties, guiding synthetic efforts towards the most promising candidates. scielo.org.mxresearchgate.net

Interactive Data Table: Computational Findings for this compound Derivatives

Below is a table summarizing key computational findings for derivatives of this compound, illustrating the impact of structural modifications on their properties.

| Derivative System | Computational Method | Key Property Investigated | Finding | Reference |

|---|---|---|---|---|

| Triphenylamine-α-cyanocinnamic acid with Fluorine substitution (D4 system) | TD-DFT | Static second-order polarizability (βtot) | 70537.95 (a.u.), indicating a remarkable NLO response. | scielo.org.mx |

| Triarylamine-α-cyanocinnamic acid derivatives (b3 and c3) | DFT (M06-2X/6–311++G(d,p), ωB97X-D/6–311++G(d,p)) | Second- and third-order polarizabilities | Enhanced NLO properties with the introduction of a thiophene ring. b3: β = 0.13 × 10^5 a.u., γ = 27.13 × 10^5 a.u. c3: β = 0.14 × 10^5 a.u., γ = 28.10 × 10^5 a.u. | researchgate.net |

| N,N-dialkyl cyanocinnamic acid derivatives (Compound 9) | Homology Modeling and Molecular Docking | Binding to Monocarboxylate Transporters (MCT1/4) | Phenyl rings involved in hydrophobic interactions; polar groups form hydrogen bonds with amino acid residues of MCT1 and MCT4. | nih.gov |

Research on P Cyanocinnamic Acid Derivatives and Analogues

Synthesis and Functionalization of Derivatives

The functionalization of p-cyanocinnamic acid has been achieved through various synthetic strategies, leading to derivatives with tailored properties. Common methods include modifications at the carboxylic acid group, the phenyl ring, and the α-carbon of the cinnamic acid backbone. These synthetic efforts have produced compounds with enhanced biological activity and utility in material sciences.

The introduction of silicon-containing moieties, specifically silyl (B83357) groups, to the cyanocinnamic acid scaffold has been a key area of research. The primary rationale for this modification is to increase the lipophilicity and metabolic stability of the parent compound. rsc.org

Researchers have developed novel silyl cyanocinnamic acid derivatives as inhibitors of metabolic plasticity for potential cancer treatment. rsc.org A key strategy involves the placement of a bulky, acid-stable tert-butyldiphenylsilyl (TBDPS) ether on the phenolic hydroxyl group of α-cyano-4-hydroxycinnamic acid (CHC). rsc.org This modification aims to enhance the molecule's ability to influence mitochondrial function while retaining its inhibitory activity on monocarboxylate transporters (MCTs). rsc.org

The synthesis of these silyl derivatives has led to compounds that demonstrate significantly improved inhibition of cancer cell proliferation compared to the parent compound, CHC. rsc.org These derivatives act as potent MCT inhibitors, which disrupts both glycolysis and mitochondrial metabolism in cancer cells. In vitro studies have shown a substantial increase in potency for these silyl analogues.

| Compound | Target | IC50 Value | Reference |

| Silyl Cyanocinnamic Acid Lead Compounds | Cancer Cell Proliferation | 6 to 93 µM | |

| Cyano-hydroxycinnamic acid (CHC) | Cancer Cell Proliferation | 1100 to 5300 µM | |

| Silyl Cyanocinnamic Acid Lead Derivatives | Monocarboxylate Transporter 1 (MCT1) | as low as 97 nM |

This table summarizes the inhibitory concentrations (IC50) of silyl cyanocinnamic acid derivatives compared to the parent compound, highlighting their enhanced potency.

In vivo studies using xenograft models have further confirmed the anticancer efficacy of these silyl derivatives.

N,N-dialkyl cyanocinnamic acid derivatives have been synthesized and identified as potent dual inhibitors of monocarboxylate transporter 1 (MCT1) and monocarboxylate transporter 4 (MCT4). researchgate.net The synthesis of these compounds can be carried out via a hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) coupling reaction, which couples the carboxylic acid of a cyanocinnamic acid precursor with various amines. researchgate.netiiarjournals.org

These derivatives have shown significantly greater efficacy in inhibiting MCT1 and MCT4 compared to the benchmark compound, α-cyano-4-hydroxycinnamic acid (CHC). researchgate.net Research has demonstrated that these N,N-dialkyl derivatives can be nearly 1000 times more effective than CHC in this role. researchgate.net

| Derivative Class | Target | IC50 Range | Reference |

| N,N-dialkyl/aryl-CHC compounds | MCT1 | 8-48 nM | researchgate.net |

| N,N-dialkyl/aryl-CHC compounds | MCT4 | 14-85 nM | researchgate.net |

This table presents the IC50 values for N,N-dialkyl cyanocinnamic acid derivatives against MCT1 and MCT4, demonstrating their high potency.

Studies on human colon adenocarcinoma (WiDr) and breast cancer (MDA-MB-231) cells have confirmed that these compounds inhibit both transporters effectively in vitro. researchgate.net Furthermore, their efficacy has been demonstrated in vivo in tumor xenograft models, where they showed excellent selectivity in tumors expressing MCT1. researchgate.net General synthetic methods for creating the amide bond in these derivatives include the use of various coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and triazine-based reagents. beilstein-journals.org

Halogenated derivatives of cyanocinnamic acid are synthesized primarily for their application as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. google.compnas.org The standard method for their synthesis is the Knoevenagel condensation, which involves reacting a substituted benzaldehyde (B42025) with cyanoacetic acid or its derivatives, using a catalyst such as ammonium (B1175870) acetate (B1210297). google.compnas.orggoogle.com

The general structure allows for various halogen substitutions (F, Cl, Br) at different positions on the phenyl ring. google.com A prominent example is 4-Chloro-α-cyanocinnamic acid (Cl-CCA), which was synthesized due to its lower proton affinity, leading to a significant improvement in MALDI performance. pnas.org

Synthesis of 4-Chloro-α-cyanocinnamic Acid: A typical synthesis involves the following steps:

Refluxing cyanoacetic acid (1 eq), 4-chlorobenzaldehyde (B46862) (0.9 eq), and ammonium acetate (0.15 eq) in toluene. pnas.orggoogle.com

Separating the reaction water using a water separator over approximately 3 hours. pnas.orggoogle.com

Cooling the mixture, causing the product to precipitate, followed by filtration. pnas.orggoogle.com

Washing the crude product with distilled water. pnas.org

Purifying the product by repeated recrystallization from a methanol (B129727)/water mixture. pnas.org

Further purification can be achieved using cation-exchange columns and additional recrystallization from acetonitrile/water. pnas.org

Research has shown that the free carboxylic acid function is essential for the matrix performance of these compounds in MALDI, likely because it facilitates peptide incorporation into the crystal lattice through ion-pair formation. pnas.org Both cis- and trans-isomers, as well as constitutional isomers, of the halogenated cyanocinnamic acid derivatives can be utilized. google.com

Chiral derivatives of cyanocinnamic acid have been synthesized to explore their utility in asymmetric synthesis, particularly in Diels-Alder reactions. unirioja.esresearchgate.net These derivatives are typically prepared by reacting (E)-2-cyanocinnamic acid with a chiral alcohol to form a chiral ester, or with a chiral amine to form a chiral amide. unirioja.es Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-(dimethylamino)pyridine (DMAP) are used to facilitate the esterification. unirioja.es

These chiral dienophiles have been studied in asymmetric Diels-Alder reactions with prochiral dienes like cyclopentadiene. unirioja.es The reactions of (E)-2-cyanocinnamates derived from (S)-ethyl lactate (B86563) and (R)-pantolactone, when catalyzed by titanium tetrachloride (TiCl4), have shown high and complementary diastereoselectivities. researchgate.net This allows for the synthesis of enantiomerically pure cycloadducts. unirioja.es It has been observed that the α-cyano group plays a role in influencing the asymmetric induction, possibly by affecting the s-cis/s-trans equilibrium of the enoate part of the chiral dienophile. unirioja.es

Another approach to synthesizing chiral derivatives involves the copper-catalyzed enantioselective hydroamination of cinnamic acid derivatives. nih.gov This method allows for the creation of enantioenriched β-amino acid derivatives, which are valuable building blocks for bioactive small molecules and peptides. nih.gov

Benzophenone-based cyanocinnamic acid derivatives have been designed and synthesized as potential inhibitors of the mitochondrial pyruvate (B1213749) carrier (MPC). The rationale for creating these hybrid molecules is to combine the pharmacologically privileged benzophenone (B1666685) scaffold with the cyanocinnamic acid pharmacophore, which is known for its MCT and MPC inhibitory activity. This combination is hypothesized to yield novel compounds with favorable pharmaceutical and pharmacological properties for the potential treatment of conditions like Nonalcoholic Steatohepatitis (NASH).

The synthesis of these derivatives involves creating cyanocinnamic acid and carboxycoumarin structures on a benzophenone framework. General methods for synthesizing the benzophenone core itself include Friedel–Crafts acylation or the use of Eaton's reagent (MeSO₃H/P₂O₅) on carboxylic acid precursors. nih.gov

The resulting benzophenone-containing cyanocinnamic acid derivatives have been evaluated for their ability to inhibit pyruvate-driven respiration, a key indicator of MPC inhibition. Initial studies showed that these compounds were generally not cytotoxic and were effective at inhibiting pyruvate-driven respiration at a concentration of 10 µM.

Acetylene (B1199291) derivatives of α-cyanocinnamic acid have been investigated for their potential in materials science, particularly for their nonlinear optical (NLO) properties. researchgate.net Theoretical studies using density functional theory (DFT) have been conducted on triphenylamine-based α-cyanocinnamic acid derivatives containing an acetylene linker. researchgate.net These studies explore how substitutions, such as with fluorine atoms, can modulate the NLO response of the molecules. researchgate.net

The synthesis of acetylene derivatives can be approached in several ways. Phenylpropiolic acid, an acetylene analogue, can be synthesized in a two-step reaction starting from ethyl cinnamate (B1238496), involving bromination followed by dehydrobromination and hydrolysis. dtic.mil More general methods for preparing acetylene compounds involve reacting a ketone with two α-hydrogen atoms with reagents like bis-disubstituted amino-difluoromethane under mild conditions. google.com Another classic route involves the halogenation of a compound with a double bond, followed by dehydrohalogenation. google.com Additionally, the radiation-induced polymerization of acetylene derivatives like propiolic acid has been studied as a method to produce polyene polymers. dtic.mil

Benzophenone-Based Cyanocinnamic Acid Derivatives

Structure-Activity Relationship Studies (SAR) in Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For derivatives of this compound, these studies have been instrumental in identifying key structural features that enhance their therapeutic potential, particularly as inhibitors of monocarboxylate transporters (MCTs) which are important in cancer metabolism.

Extensive SAR studies on this compound derivatives have revealed that specific substitutions on the aromatic ring and modifications of the carboxylic acid group significantly influence their inhibitory potency against MCT1. nih.gov For instance, the introduction of p-N,N-dialkyl or diaryl groups, along with o-methoxy groups, into the cyanocinnamic acid structure has been shown to maximize MCT1 inhibitory activity. nih.gov

A clear pattern emerged from the evaluation of N,N-dialkyl cyanocinnamic acids for MCT1 inhibition. Increasing the length of the alkyl chain from methyl to butyl was found to increase the potency of the inhibitor. nih.gov However, a further increase in the chain length to pentyl and hexyl groups resulted in a decrease in activity. nih.gov Aryl-substituted cyanocinnamic acids also demonstrated significant inhibitory activity. nih.gov The incorporation of cyclic amines like pyrrolidine (B122466) and piperidine (B6355638), however, led to a moderate decrease in activity. nih.gov

Further SAR studies involved introducing substituents at the 2-position of the aromatic ring. A cyanocinnamic acid derivative with an o-methoxy group and an N,N-dipropyl group exhibited higher MCT1 inhibitory activity compared to its non-methoxy counterpart, highlighting the positive effect of this substitution. nih.gov

The development of novel silyl cyanocinnamic acid derivatives has also been a focus of recent research. rsc.org The rationale behind this was to increase lipophilicity and metabolic stability by introducing a bulky, acid-stable tert-butyldiphenylsilyl (TBDPS) ether onto the phenolic hydroxyl group of α-cyano-4-hydroxycinnamic acid, a related compound. rsc.org This modification was intended to enhance the molecule's ability to influence mitochondrial function while retaining its inhibitory activity. rsc.org

In other research contexts, SAR analysis of cinnamic acid derivatives has shown that the carbonyl group is crucial for acaricidal activity. nih.gov The type and length of the alkoxy chain in the ester moiety, as well as steric hindrance near the ester group, were also found to significantly influence this activity. nih.gov Esters were generally more active than the corresponding thiol esters, amides, ketones, or acids. nih.gov Furthermore, replacing the phenyl group with α-pyridyl or α-furanyl groups significantly increased acaricidal activity. nih.gov

In the context of nitrification inhibition, SAR studies on cinnamic acid derivatives indicated that hydroxyl and fluoride (B91410) groups were favorable substituents on the benzene (B151609) ring. repec.org The presence of an ester group and a double bond in the side chain were essential for maintaining high inhibitory efficacy. repec.org

These examples underscore the power of SAR studies in fine-tuning the biological activity of this compound derivatives for a variety of applications, from anticancer agents to agricultural chemicals.

Table 1: Structure-Activity Relationship of N,N-Dialkyl/Aryl Cyanocinnamic Acids on MCT1 Inhibition

| Compound | Substitution on Nitrogen | Other Substitutions | MCT1 IC₅₀ (nM) |

| 10 | N,N-dimethyl | None | 140 |

| 11 | N,N-diethyl | None | Not specified |

| 12 | N,N-dipropyl | None | Not specified |

| 13 | N,N-dibutyl | None | 66 |

| 15 | N,N-dipentyl | None | Decreased activity |

| 16 | N,N-dihexyl | None | Decreased activity |

| 19 | N,N-diaryl | None | 26 |

| 20 | Pyrrolidine | None | 70 |

| 21 | Piperidine | None | 142 |

| 22 | N,N-dipropyl | o-methoxy | 12 |

Data sourced from Mereddy et al. (2014) nih.gov

Rational Design and High-Throughput Screening of Analogues

The development of novel analogues of this compound is increasingly driven by rational design strategies and high-throughput screening (HTS) methodologies. researchgate.netacs.orgresearchgate.net These approaches accelerate the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Rational Design

Similarly, the design of new epalrestat (B1671369) analogues, which are aldose reductase inhibitors, involved systematic structural modifications based on the known pharmacophore of the parent compound. researchgate.net By making targeted changes to different domains of the epalrestat structure, researchers were able to synthesize a series of new compounds and evaluate their inhibitory activity. researchgate.net Molecular docking studies are often employed in rational design to predict the binding interactions of the designed analogues with their target protein, providing insights that can guide further optimization. researchgate.net

The rational design of MALDI (Matrix-Assisted Laser Desorption/Ionization) matrices has also led to the development of this compound analogues like 4-chloro-α-cyanocinnamic acid (ClCCA). researchgate.netacs.orgresearchgate.netnih.gov The introduction of a chlorine atom was a deliberate modification intended to improve the analytical performance of the matrix in mass spectrometry. acs.orgresearchgate.net

High-Throughput Screening (HTS)

High-throughput screening is a drug discovery process that allows for the rapid assessment of large libraries of chemical compounds for a specific biological activity. atrandi.comcellomaticsbio.comsyngeneintl.com This technique is particularly valuable for identifying novel hits from diverse chemical spaces. HTS can be applied to various stages of drug discovery, including primary lead generation, determination of IC₅₀/EC₅₀ values, and investigation of the mode of action. cellomaticsbio.com

In the search for new this compound analogues, HTS can be used to screen libraries of related compounds against a specific target, such as a particular enzyme or receptor. For example, a typical HTS workflow might involve an initial screen at a single high concentration to identify active compounds and exclude those with undesirable properties like cytotoxicity. cellomaticsbio.com Promising hits are then subjected to further rounds of screening at varying concentrations to determine their potency. cellomaticsbio.com

The integration of HTS with rational design creates a powerful synergy. Hits identified from HTS can serve as starting points for rational design and optimization, while rationally designed compounds can be efficiently tested using HTS assays. This iterative cycle of design, synthesis, and screening can significantly accelerate the development of new therapeutic agents and other functional molecules based on the this compound scaffold.

Mechanisms of Biochemical and Enzymatic Interactions in Vitro Research

Modulation of Metabolic Pathways

p-Cyanocinnamic acid and its derivatives are recognized inhibitors of monocarboxylate transporters (MCTs), which are crucial for transporting key metabolites like lactate (B86563) and pyruvate (B1213749) across cellular membranes. researchgate.netfrontiersin.org MCTs, particularly MCT1 and MCT4, are vital for the metabolic symbiosis observed in many tissues, including tumors, where they facilitate the shuttling of lactate between glycolytic and oxidative cells. researchgate.net The inhibition of these transporters disrupts this metabolic flexibility. frontiersin.org The structural backbone of cyanocinnamic acid has been utilized to develop potent inhibitors targeting both MCT1 and MCT4. researchgate.netnih.gov By blocking MCTs, these compounds can induce intracellular acidification due to the buildup of lactate, which in turn can disrupt cellular processes. nih.gov

This compound derivatives function as inhibitors of both MCT1 and MCT4, though the precise binding mechanisms can be complex. nih.gov MCT1 and MCT4 are bidirectional, proton-linked transporters, and their direction of transport depends on the substrate concentration gradient. biorxiv.org While MCT1 has a high affinity for lactate, MCT4 has a lower affinity and is well-suited for exporting lactate from highly glycolytic cells. researchgate.netnih.gov

A derivative, α-cyano-4-hydroxycinnamate, has been shown to bind strongly to MCTs. researchgate.net Inhibition of MCT1 and MCT4 prevents lactate extrusion, leading to an increase in intracellular lactate and a decrease in intracellular pH. nih.gov This disruption of lactate trafficking impairs the metabolic synergy between cells that rely on glycolysis and those that utilize lactate as an oxidative fuel. researchgate.net In cancer cells, inhibiting MCT4 can lead to an accumulation of lactate and protons, causing cytoplasmic acidification and promoting cell death. frontiersin.org Furthermore, because MCT4 can act as a resistance factor to MCT1-specific inhibitors, dual inhibition of both transporters is considered a more effective strategy. frontiersin.orgbiorxiv.org The functional redundancy of MCT1 and MCT4 means that targeting both is often necessary to significantly impair lactate secretion and glycolysis. biorxiv.org

The cyanocinnamic acid structure is a key pharmacophore for the inhibition of the mitochondrial pyruvate carrier (MPC). umn.eduumn.edu The MPC is a protein complex in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. mdpi.com This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OxPhos). mdpi.comnih.gov

Derivatives of cyanocinnamic acid act as potent inhibitors of the MPC. umn.edunih.gov For example, the α-cyanocinnamate compound UK-5099 is a well-characterized, non-competitive inhibitor of pyruvate transport with an IC₅₀ of 50 nM in isolated rat heart mitochondria. By blocking the MPC, these inhibitors prevent pyruvate from entering the mitochondria, thereby uncoupling glycolysis from mitochondrial respiration. nih.govnih.gov This inhibition has been shown to be a potential therapeutic strategy for conditions like non-alcoholic steatohepatitis (NASH) by modulating cellular metabolism. umn.eduumn.edu Research using homology modeling has helped to identify the putative substrate-binding cavity in the MPC dimer, providing insight into how these inhibitors might interact with the carrier. mdpi.com

By inhibiting both MCTs and the MPC, this compound and its derivatives can profoundly disrupt cellular energy metabolism, affecting both glycolysis and mitochondrial respiration (OxPhos). nih.gov Inhibition of the MPC directly decreases pyruvate-driven respiration, as pyruvate generated during glycolysis cannot enter the mitochondria to fuel the TCA cycle and subsequent oxidative phosphorylation. nih.govnih.gov This forces cells to rely more heavily on anaerobic glycolysis for ATP production. researchgate.net

Simultaneously, the inhibition of MCT1 and MCT4 traps lactate, the end product of anaerobic glycolysis, inside the cell. nih.govbiorxiv.org The resulting accumulation of lactate and protons can create negative feedback on the glycolytic pathway itself. frontiersin.org Studies using cyanocinnamic acid-based inhibitors have demonstrated a disruption of both glycolysis and OxPhos in cancer cell lines. nih.gov This dual disruption of metabolic pathways highlights the central role of pyruvate and lactate transport in maintaining cellular bioenergetics. nih.govmdpi.com The inhibition of mitochondrial pyruvate transport has been shown to reduce the metabolic response to glucose, ultimately affecting processes like insulin (B600854) secretion which are dependent on mitochondrial metabolism. nih.gov

| Inhibitor Class | Target(s) | Primary Effect | Consequence |

| Cyanocinnamic Acids | MCT1, MCT4 | Inhibition of lactate transport researchgate.netnih.gov | Intracellular lactate accumulation, acidification nih.gov |

| Cyanocinnamic Acids | MPC | Inhibition of mitochondrial pyruvate transport umn.edunih.gov | Uncoupling of glycolysis from OxPhos, decreased mitochondrial respiration nih.govnih.gov |

Mitochondrial Pyruvate Carrier (MPC) Inhibition

Enzymatic Reaction Mechanisms Involving Cinnamic Acid Substrates

Cinnamic acid and its derivatives are key intermediates in the phenylpropanoid pathway in plants. plos.org A crucial activation step in this pathway is the formation of a high-energy thioester bond with coenzyme A (CoA). nih.govnih.gov This reaction, known as CoA ligation, is catalyzed by a family of enzymes called 4-coumarate:CoA ligases (4CLs) or, in some cases, more specific enzymes like cinnamate (B1238496):CoA ligase (CNL). nih.govresearchgate.net

The process is ATP-dependent and converts cinnamic acids into their corresponding cinnamoyl-CoA thioesters. nih.govresearchgate.net These CoA esters are central metabolic intermediates that can be channeled into various biosynthetic pathways to produce a wide array of natural products, including lignin (B12514952) and flavonoids. plos.org The formation of the cinnamoyl-CoA thioester activates the carboxylic acid group, making it more susceptible to subsequent enzymatic modifications, such as reduction or transfer reactions. plos.org The catalytic efficiency of these ligases can vary significantly depending on the specific cinnamic acid substrate. nih.gov

| Enzyme Family | Reaction Catalyzed | Substrates | Products | Metabolic Pathway |

| 4-Coumarate:CoA Ligase (4CL) | Coenzyme A Ligation researchgate.net | Cinnamic acid and its derivatives, ATP, CoA nih.gov | Cinnamoyl-CoA thioesters, AMP, PPi nih.gov | Phenylpropanoid Biosynthesis plos.org |

| Cinnamate:CoA Ligase (CNL) | Coenzyme A Ligation nih.gov | Cinnamic acid, ATP, CoA nih.gov | Cinnamoyl-CoA, AMP, PPi nih.gov | Benzenoid Metabolism nih.gov |

NAD(P)H Depletion Mechanisms

In vitro studies have explored the mechanisms by which this compound and its analogs may influence cellular redox balance, specifically concerning the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)H). One proposed mechanism of action involves the depletion of NAD(P)H, particularly when used in combination with other agents. nih.govaacrjournals.org This is significant as NAD(P)H is a crucial cofactor in a multitude of cellular processes, including reductive biosynthesis and the primary defense against reactive oxygen species via the glutathione (B108866) and thioredoxin systems.

Research combining 2-cyanocinnamic acid with oxidizing dyes did not find significant interference with pyruvate metabolism. nih.govaacrjournals.org This observation led to the consideration that the observed cytotoxic effects might stem from the depletion of the cellular NAD(P)H pool. nih.govaacrjournals.org The constant need for NAD and its derivatives (NADH, NADP+, NADPH) to support metabolic pathways and regulate the redox state makes its depletion a critical event that can inhibit cell proliferation. nih.gov

Synergistic Effects in Biochemical Systems

In vitro research has demonstrated that this compound can act synergistically with other compounds to enhance cytotoxicity, particularly under specific conditions such as hyperthermia. nih.govaacrjournals.org Studies using L929 fibroblast cells have been central to these findings.

When administered simultaneously with 2-cyanocinnamic acid, oxidizing dyes such as 2,3,5-triphenyltetrazolium chloride and methylene (B1212753) blue significantly potentiate hyperthermic cytotoxicity. nih.govaacrjournals.org This synergistic enhancement of cell death was observed after three hours of heat exposure at 42°C. nih.govaacrjournals.org Notably, these compounds were found to be virtually nontoxic to the L929 cells when administered alone at 42°C or in combination with 2-cyanocinnamic acid at a normal temperature of 37°C. nih.govaacrjournals.org

A similar synergistic effect was noted with quercetin (B1663063), a bioflavonoid. nih.govaacrjournals.org The combination of quercetin and 2-cyanocinnamic acid resulted in enhanced hyperthermic cytotoxicity, with the effect becoming apparent after just one hour of heat exposure. nih.govaacrjournals.org

Table 1: Synergistic Cytotoxicity of 2-Cyanocinnamic Acid in L929 Cells

| Combination Agent | Temperature | Exposure Time | Observed Effect | Reference |

|---|---|---|---|---|

| 2,3,5-Triphenyltetrazolium chloride | 42°C | 3 hours | Synergistically enhanced cytotoxicity | nih.gov, aacrjournals.org |

| Methylene blue | 42°C | 3 hours | Synergistically enhanced cytotoxicity | nih.gov, aacrjournals.org |

| Quercetin | 42°C | 1 hour | Synergistically enhanced cytotoxicity | nih.gov, aacrjournals.org |

| Oxidizing Dyes | 37°C | N/A | Virtually nontoxic | nih.gov, aacrjournals.org |

Cellular Uptake and Subcellular Localization Studies (In Vitro)

The cellular uptake and subsequent localization of this compound and its derivatives are critical for understanding their biological activity. These processes are primarily mediated by monocarboxylate transporters (MCTs), which are responsible for the transport of molecules like lactate and pyruvate across the cell membrane. researchgate.netnih.gov

Studies using fluorescence microscopy on a derivative, compound 9 (a novel N,N-dialkyl cyanocinnamic acid), revealed that it was successfully internalized by both WiDr (colorectal adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines. oncotarget.com Following uptake, the compound was observed to localize in granular regions within the cytoplasm. oncotarget.com In both cell types, it was found concentrated in areas near the mitochondria, although it did not appear to co-localize directly with the mitochondria themselves. oncotarget.com This suggests that while the compound is brought into close proximity with this key organelle, it may not enter it. oncotarget.com This is relevant as cyanocinnamic acid derivatives have been reported to be inhibitors of the mitochondrial pyruvate carrier (MPC), which transports pyruvate from the cytosol into the mitochondria. nih.govoncotarget.com

Further research into the uptake mechanism using Caco-2 cells, a model for the intestinal epithelium, showed that the transport is influenced by the compound's structure. The uptake of cinnamic acid derivatives such as α-cyanocinnamic acid and its hydroxylated forms was markedly lower than that of the parent cinnamic acid, indicating that the cyano group at the alpha position can decrease uptake by MCTs. science.gov

Table 2: Cellular Uptake and Localization of this compound Derivatives

| Cell Line | Compound | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| WiDr and MDA-MB-231 | N,N-dialkyl cyanocinnamic acid (Compound 9) | Fluorescence Microscopy | Internalized by cells; localized to granular cytoplasmic regions; concentrated near mitochondria but did not co-localize. | oncotarget.com |

| Caco-2 | α-Cyanocinnamic acid derivatives | Uptake Assay | Uptake was markedly lower than that of cinnamic acid, suggesting inhibition of MCT-mediated transport. | science.gov |

| L929 | 2-Cyanocinnamic acid | Metabolism Assay | Inhibits mitochondrial pyruvate transport. | nih.gov |

Applications in Advanced Materials Science

Development of Novel Materials with Unique Properties

The inherent functionalities of p-cyanocinnamic acid allow for chemical modifications that lead to new materials with specific and desirable characteristics. Researchers are actively exploring its derivatives for their potential to form polymers and other advanced materials with unique functionalities. The high melting point of this compound (245–248°C) suggests its utility in high-temperature reactions for the synthesis of thermally stable materials.

Derivatives of this compound have been investigated for their nonlinear optical (NLO) properties. researchgate.net The creation of high-performance NLO materials often involves a donor-π-conjugated bridge-acceptor (D-π-A) structure. researchgate.net In these systems, this compound can function as an effective electron acceptor. researchgate.net By modifying the donor, the π-conjugated spacer, or the acceptor, the NLO properties of the resulting organic materials can be fine-tuned. researchgate.net

Photonic Devices and Sensors

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for applications in photonic devices and chemical sensors. The reactivity of the compound can be leveraged to develop sensors that detect various analytes through changes in fluorescence or conductivity.

Photoisomerization Applications